molecular formula C8H7Cl3O2 B4083018 4-(2,2,2-trichloro-1-hydroxyethyl)phenol

4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Cat. No.: B4083018
M. Wt: 241.5 g/mol
InChI Key: BEGKQLRDEXUNOY-UHFFFAOYSA-N
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Description

4-(2,2,2-trichloro-1-hydroxyethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a trichloro-hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol typically involves the reaction of phenol with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and advanced reaction technologies can enhance the production efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-trichloro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The trichloro group can be reduced to form less chlorinated derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

4-(2,2,2-trichloro-1-hydroxyethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The trichloro-hydroxyethyl moiety may also contribute to the compound’s overall biological activity by affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-(2,2,2-trichloro-1-hydroxyethyl)phenol
  • 4-methoxy-2-(2,2,2-trichloro-1-hydroxyethyl)phenol
  • 2,2,2-trichloro-1-(4-hydroxyphenyl)ethanol

Uniqueness

4-(2,2,2-trichloro-1-hydroxyethyl)phenol is unique due to its specific substitution pattern and the presence of both a phenol and a trichloro-hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,2,2-trichloro-1-hydroxyethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGKQLRDEXUNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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